molecular formula C13H17NO B185116 N-Phenylcyclohexanecarboxamide CAS No. 2719-26-8

N-Phenylcyclohexanecarboxamide

Cat. No.: B185116
CAS No.: 2719-26-8
M. Wt: 203.28 g/mol
InChI Key: AZTGEJBZSFKULT-UHFFFAOYSA-N
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Description

N-Phenylcyclohexanecarboxamide is an organic compound with the molecular formula C₁₃H₁₇NO. It is characterized by a cyclohexane ring bonded to a carboxamide group, which is further attached to a phenyl ring. This compound is known for its unique structural properties, where the cyclohexane ring adopts a chair conformation, and the amide moiety is almost coplanar with the phenyl ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylcyclohexanecarboxamide can be synthesized through various methods. One common approach involves the reaction of cyclohexanecarboxylic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, leading to the formation of the desired amide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Phenylcyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or other derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Phenylcyclohexanecarboxamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • N-Phenylcyclohexanecarboxanilide
  • N-Phenylcyclohexanecarboxamide derivatives

Comparison: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-phenylcyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTGEJBZSFKULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292697
Record name N-Phenylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2719-26-8
Record name Cyclohexanecarboxanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84907
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phenylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclohexanecarbonyl chloride (14.66 g, 0.1 mol) was added dropwise to a stirred solution of aniline hydrochloride (12.96 g 0.1 mol) and N, N-diisopropylethylamine (15.20 g, 0.2 mol) in dichloromethane (100 ml). The solution was stirred under an atmosphere of argon for 18 h, washed with 0.1 N-HC1 (3×50 ml) and dilute sodium hydrogen carbonate solution (50 ml), dried (MgSO4), and evaporated in vacuo to give the product (18.6 g) as white crystals.
Quantity
14.66 g
Type
reactant
Reaction Step One
Quantity
12.96 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure of N-Phenylcyclohexanecarboxamide?

A1: The crystal structure of this compound reveals key information about its molecular conformation and intermolecular interactions. The cyclohexane ring adopts a stable chair conformation, while the amide group (C=O)-N is nearly coplanar with the phenyl ring []. This planarity is indicated by the small dihedral angle (C-N-C-O) of 4.1°. Interestingly, the molecules arrange themselves in a head-to-tail fashion in the crystal lattice, forming a C(4) chain along the crystallographic axis [] through N-H⋯O hydrogen bonds []. This arrangement differs from related structures, highlighting how subtle structural variations can influence intermolecular interactions and potentially impact reactivity.

Q2: How can this compound be modified for regioselective alkylation reactions?

A2: this compound serves as a valuable substrate in alkylation reactions, and achieving regioselective control is crucial for synthesizing specific isomers. Recent research demonstrates the power of cooperative nickel/aluminum catalysis with N-heterocyclic carbene (NHC) ligands to control the regioselectivity of alkylation []. When using a less bulky NHC ligand, the alkylation with alkenes occurs predominantly at the meta position of the phenyl ring in N-methyl-N-phenylcyclohexanecarboxamides []. Conversely, employing a bulky NHC ligand favors para-selective alkylation in N-sec-alkyl anilides []. This tunability through ligand choice provides chemists with a powerful tool to control the site of alkylation, enabling the synthesis of desired isomers with high selectivity.

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